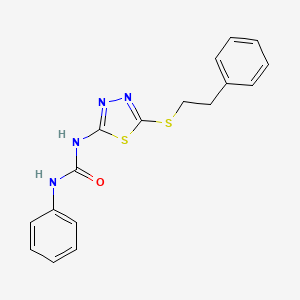![molecular formula C16H15N5O2S B2648246 6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 878066-27-4](/img/structure/B2648246.png)
6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetic compound with an intricate structure that features both a pyrazolopyrimidinone and a quinoline system. This compound, by virtue of its elaborate chemical framework, has drawn interest from various fields of research for its potential biological and chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic synthesis. Here's a simplified outline of the process:
Starting Materials: : Begin with commercially available or easily synthesized intermediates such as 3,4-dihydroquinolin-2-one and appropriate pyrazolo[3,4-d]pyrimidine derivatives.
Condensation Reaction: : Condense 3,4-dihydroquinolin-2-one with 2-oxoethylthio compounds under conditions that facilitate the formation of the thioether linkage.
Cyclization: : Promote intramolecular cyclization to form the fused heterocyclic system, using acids or bases as catalysts, and carefully control the temperature and solvent conditions to favor the desired product.
Industrial Production Methods
On an industrial scale, similar methods would apply, but with optimized and scaled-up reaction conditions. High-throughput techniques and automated synthesis machinery might be employed to ensure consistency, purity, and yield.
化学反应分析
Types of Reactions
This compound can undergo a variety of chemical reactions, given the functional groups present in its structure. Common reactions include:
Oxidation: : Utilizing oxidizing agents to form additional functional groups or modify existing ones.
Reduction: : Applying reducing agents to potentially open rings or reduce carbonyl groups.
Substitution: : Halogenation or amination at various positions on the ring structures.
Common Reagents and Conditions
Oxidation: : Agents like PCC (Pyridinium chlorochromate) or potassium permanganate under mild conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in suitable solvents like ether or THF.
Substitution: : Alkyl halides for alkylation or ammonia derivatives for amination, often in the presence of a base to abstract a proton and facilitate nucleophilic substitution.
Major Products
Oxidation Products: : Often result in carbonyl-containing compounds or extended conjugation in the heterocyclic systems.
Reduction Products: : Could lead to dihydro derivatives or altered oxidation states of nitrogen-containing groups.
Substitution Products: : These reactions typically yield derivatives with varied substituents, potentially impacting biological activity.
科学研究应用
Chemistry
In chemistry, this compound is used to explore new synthetic routes for complex heterocycles and to develop analogs with potentially enhanced properties.
Biology
In biology, the compound serves as a probe for studying enzyme interactions, cellular pathways, and as a potential lead compound in drug discovery processes.
Medicine
In the medical field, research investigates its potential as a therapeutic agent, especially due to its resemblance to known bioactive compounds. It may show promise in anti-inflammatory, anti-cancer, or antimicrobial applications.
Industry
Industrial applications could include its use as a building block for the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The exact mechanism of action would depend on the specific context of its use. Generally, this compound might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking, impacting molecular targets and modulating biological pathways.
相似化合物的比较
Similar Compounds
4-((2-(4-methylpiperazin-1-yl)ethyl)amino)-6-(2,3-dimethoxyphenylamino)pyrido[3,4-d]pyrimidine: : Also features a pyrazolo[3,4-d]pyrimidinone core but with different substituents.
3-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: : Similar heterocyclic system with varying substituents.
6-(2-(Dimethylamino)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: : Another derivative with distinct functional groups.
Uniqueness
6-((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one stands out due to the combination of a quinoline ring and a pyrazolopyrimidinone structure, providing a unique platform for exploring multiple chemical reactions and biological activities.
This has hopefully painted a full picture of the compound for you! Anything specific catch your attention here?
属性
IUPAC Name |
6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-13(21-7-3-5-10-4-1-2-6-12(10)21)9-24-16-18-14-11(8-17-20-14)15(23)19-16/h1-2,4,6,8H,3,5,7,9H2,(H2,17,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAYRYHCZMITMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C=NN4)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2648164.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2648165.png)
![N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2648167.png)



![1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2648176.png)
![ethyl 2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2648177.png)


![3-[1-(2,4,5-Trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2648180.png)
![5-bromo-2-chloro-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2648181.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2648184.png)
